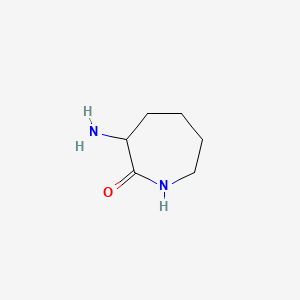

3-Aminoazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883255 | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-42-1, 17929-90-7 | |

| Record name | 3-Aminoazepan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17929-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminohexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Aminoazepan-2-one chemical properties and structure

An In-Depth Technical Guide to (S)-3-Aminoazepan-2-one

Authored by: A Senior Application Scientist

Introduction

(S)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, is a pivotal building block in modern medicinal chemistry and drug development. Its rigid, seven-membered lactam scaffold, coupled with a strategically positioned primary amine, provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This guide offers a comprehensive overview of the chemical properties, structure, and applications of (S)-3-Aminoazepan-2-one, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Structure

(S)-3-Aminoazepan-2-one, also known by synonyms such as (S)-α-Amino-ω-caprolactam and L-α-amino-ε-caprolactam, possesses a well-defined stereochemistry that is crucial for its biological activity in various contexts.[1][2] The "(S)" designation indicates the specific spatial arrangement of the amino group at the chiral center (C3).

Canonical SMILES: C1CCNC(=O)N[1]

InChI Key: BOWUOGIPSRVRSJ-YFKPBYRVSA-N[2]

The structure features a seven-membered azepane ring containing an amide functional group (lactam) and a primary amine at the alpha position to the carbonyl. This arrangement imparts a degree of conformational rigidity while presenting a key nucleophilic and basic center for further chemical modifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-Aminoazepan-2-one is essential for its effective handling, reaction optimization, and formulation. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12N2O | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| CAS Number | 21568-87-6 | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 97-101 °C | [1][3] |

| Boiling Point | 315.1±35.0 °C (Predicted) | [3] |

| Density | 1.031±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in aqueous acid, DMSO, and Methanol | [1][3] |

| Storage Temperature | -20°C for long term, 0-4°C for short term | [1][2] |

Spectroscopic Profile

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the protons of (S)-3-Aminoazepan-2-one would exhibit characteristic chemical shifts. The protons on the carbon adjacent to the nitrogen of the amine group would appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen.[5] The hydrogens of the primary amine itself would likely appear as a broad signal between 0.5-5.0 ppm, and its exact position would be dependent on the solvent and concentration.[5] The remaining methylene protons on the azepane ring would appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The carbon atom bearing the amino group would be expected in the 50-60 ppm range. The other four methylene carbons of the ring would appear in the aliphatic region, generally between 20-50 ppm.

IR Spectroscopy

The infrared (IR) spectrum provides valuable information about the functional groups. Key expected absorptions include:

-

N-H stretching of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.[5]

-

C=O stretching of the lactam, which is a strong absorption typically found around 1650 cm⁻¹.

-

N-H bending of the amine, usually observed around 1600 cm⁻¹.

-

C-N stretching in the 1000-1350 cm⁻¹ range.[5]

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z of 128. Fragmentation patterns would likely involve the loss of the amino group (NH₂) or cleavage of the azepane ring.

Synthesis and Availability

(S)-3-Aminoazepan-2-one is commercially available from various suppliers.[1] It can be synthesized through multiple routes, often starting from L-lysine. One common method involves the intramolecular cyclization of a lysine derivative. The general synthetic approach is outlined below.

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathway to (S)-3-Aminoazepan-2-one from L-lysine.

Experimental Protocol: A Conceptual Outline

-

Protection of the ε-amino group of L-lysine: This is a crucial first step to prevent its participation in the subsequent cyclization. A common protecting group is tert-butyloxycarbonyl (Boc).

-

Activation of the carboxylic acid: The carboxylic acid of the protected lysine is activated to facilitate nucleophilic attack. This can be achieved using various coupling agents.

-

Intramolecular cyclization: The α-amino group attacks the activated carboxyl group, leading to the formation of the seven-membered lactam ring.

-

Deprotection: The protecting group on the newly formed primary amine at the C3 position is removed to yield the final product.

Applications in Drug Discovery

The rigid structure and chiral nature of (S)-3-Aminoazepan-2-one make it a valuable scaffold for the synthesis of a wide range of biologically active molecules.

Key Intermediate in Pharmaceutical Synthesis

(S)-3-Aminoazepan-2-one serves as a crucial intermediate in the synthesis of various therapeutic agents.[1][2] Its utility has been demonstrated in the development of:

-

Anticancer agents: It has been used in the synthesis of bengamide E analogs, which have shown in vitro anticancer activity.[1][2]

-

Antibacterial agents: It is a building block for capuramycin and its analogs, which are being investigated as antibacterial agents.[1]

-

HIV protease inhibitors: The scaffold has been incorporated into the synthesis of lysine sulfonamide HIV protease inhibitors.[2]

-

Aryl hydrocarbon receptor (AHR) inhibitors: It is used in the preparation of compounds that act as AHR inhibitors.[6]

-

Metabotropic Glutamate 2/3 (mGlu2/3) Receptor Antagonists: While not a direct component, related bicyclic amino acid scaffolds are used to generate mGlu2/3 antagonists with potential antidepressant activity, highlighting the importance of constrained amino acid structures in neuroscience drug discovery.[7]

Logical Flow of Application

Caption: Applications of (S)-3-Aminoazepan-2-one in different therapeutic areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-Aminoazepan-2-one.

-

Hazard Identification: It is irritating to the eyes, respiratory system, and skin.[3] It may be harmful if swallowed or inhaled.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10]

In case of exposure, follow standard first-aid measures and seek medical advice.[10]

Conclusion

(S)-3-Aminoazepan-2-one is a versatile and valuable chiral building block in the pharmaceutical industry. Its unique structural features and chemical properties have enabled the synthesis of a diverse array of compounds with significant therapeutic potential. A comprehensive understanding of its characteristics, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel drug discovery and development.

References

-

(S)-3-Amino-2-azepanone - ChemBK. (2024-04-09). [Link]

-

(s)-3-Aminoazepan-2-one - LookChem. [Link]

-

3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]

-

3-Amino-2-azepanone Safety Data Sheets(SDS) lookchem. [Link]

-

material safety data sheet - 3-amino acetophenone - oxfordlabchem.com. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

This compound, (3S)- - precisionFDA. [Link]

-

2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]

-

Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed. [Link]

Sources

- 1. (s)-3-Aminoazepan-2-one|lookchem [lookchem.com]

- 2. medkoo.com [medkoo.com]

- 3. chembk.com [chembk.com]

- 4. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]

- 7. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-2-azepanone: A Key Intermediate in Pharmaceutical Research

This guide provides a comprehensive technical overview of 3-Amino-2-azepanone, a pivotal heterocyclic building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical identity, synthesis, applications, and analytical characterization, offering field-proven insights into its utility.

Core Identity: CAS Number and Synonyms

3-Amino-2-azepanone, a lactam derivative, is a chiral molecule existing as a racemic mixture or as individual enantiomers. The Chemical Abstracts Service (CAS) has assigned the following numbers:

-

Racemic 3-Amino-2-azepanone: 671-42-1

-

(S)-3-Amino-2-azepanone: 21568-87-6[1]

-

(R)-3-Amino-2-azepanone: 28957-33-7[2]

This compound is also known by a variety of synonyms, reflecting its structure and origins:

-

α-Amino-ε-caprolactam

-

3-Aminohexahydro-2H-azepin-2-one

-

2-Aminohexano-6-lactam[3]

-

L-Lysine lactam (for the S-enantiomer)

The structural formula of 3-Amino-2-azepanone is presented in Figure 1.

Figure 1. Chemical Structure of 3-Amino-2-azepanone. [Image generated based on PubChem CID 102463]

Physicochemical and Chiral Properties

The physical and chemical properties of 3-Amino-2-azepanone are crucial for its handling, storage, and application in synthesis. As a chiral compound, the properties of its enantiomers are of particular interest in pharmaceutical development, where stereochemistry often dictates biological activity.

| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 128.17 g/mol |

| Melting Point | 76°C | 97-101°C[1] | 85-87°C[4] |

| Boiling Point | 168-172°C (at 1.73 kPa) | 315.1±35.0°C (Predicted)[1] | Not available |

| Solubility | Soluble in water and polar solvents.[4] | Slightly soluble in aqueous acid, DMSO, and methanol.[1] | Soluble in water and polar solvents.[4] |

| Appearance | Solid | White to yellow solid[5] | White to off-white crystalline powder[4] |

Synthesis of 3-Amino-2-azepanone: A Step-by-Step Protocol

The most common and practical synthesis of 3-Amino-2-azepanone involves the intramolecular cyclization of lysine. The following protocol is adapted from established methodologies for the synthesis of α-amino-ε-caprolactam from L-lysine hydrochloride, which yields the corresponding (S)-enantiomer.

Reaction Scheme:

L-Lysine Hydrochloride → (S)-3-Amino-2-azepanone

Materials:

-

L-Lysine hydrochloride

-

Sodium hydroxide (NaOH)

-

Hexanol

-

Hydrochloric acid (HCl), concentrated

-

Methanol

Experimental Protocol:

-

Neutralization and Cyclization:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and sodium hydroxide (24 g, 600 mmol) in hexanol (2.4 L) is heated to reflux.

-

The water generated during the reaction is removed azeotropically using the Dean-Stark trap.

-

The reaction mixture is refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC) until all the starting material is consumed.[6]

-

-

Work-up and Isolation of the Hydrochloride Salt:

-

The suspension is cooled to room temperature and filtered to remove the sodium chloride byproduct.

-

The filtrate is concentrated under reduced pressure. The resulting crude α-amino-ε-caprolactam is dissolved in water.

-

The aqueous solution is acidified to pH 6 with the dropwise addition of concentrated hydrochloric acid.

-

The solution is partially concentrated, and upon standing at room temperature, crystals of (S)-3-Amino-2-azepanone hydrochloride form. The crystals are collected by filtration to afford the hydrochloride salt (74 g, 75% yield).[6]

-

-

Liberation of the Free Amine:

-

The (S)-3-Amino-2-azepanone hydrochloride is dissolved in methanol.

-

Sodium hydroxide (18 g, 450 mmol) is added to the solution, and the mixture is stirred for 2 hours.

-

The resulting suspension is filtered, and the filtrate is evaporated under reduced pressure to yield (S)-3-Amino-2-azepanone as a white solid (57 g).[6]

-

Causality of Experimental Choices:

-

The use of a Dean-Stark trap is critical to drive the equilibrium of the cyclization reaction towards the product by removing water.

-

The initial neutralization of L-lysine hydrochloride with NaOH is necessary to generate the free amino acid required for cyclization.

-

The conversion to the hydrochloride salt and subsequent liberation of the free amine is a standard purification technique for amino compounds, allowing for effective removal of impurities.

Applications in Drug Development

3-Amino-2-azepanone serves as a versatile scaffold in the synthesis of more complex molecules with therapeutic potential. Its constrained cyclic structure and the presence of a reactive amino group make it an attractive starting material for creating diverse chemical libraries.

Precursor for Aryl Hydrocarbon Receptor (AHR) Inhibitors

One of the notable applications of 3-Amino-2-azepanone is in the preparation of Aryl Hydrocarbon Receptor (AHR) inhibitors.[7] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and has been implicated in various diseases, including cancer. By inhibiting the AHR signaling pathway, it is possible to modulate cellular processes such as proliferation, differentiation, and apoptosis.[8]

Signaling Pathway of AHR and its Inhibition:

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This complex then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes. AHR inhibitors act by preventing the initial ligand binding or subsequent steps in this pathway.

Caption: AHR Signaling Pathway and Point of Inhibition.

Synthesis of Broad-Spectrum Chemokine Inhibitors

Derivatives of 3-Amino-2-azepanone, specifically 3-(acylamino)azepan-2-ones, have been identified as stable, orally available, and potent broad-spectrum chemokine inhibitors.[9] These compounds have shown significant anti-inflammatory activity in vivo. Chemokines are a family of small cytokines that play a vital role in cell migration through their interaction with G protein-coupled receptors. By inhibiting chemokine signaling, these azepanone derivatives can modulate inflammatory responses.

Analytical Characterization

The structural elucidation and purity assessment of 3-Amino-2-azepanone are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are indispensable for confirming the structure of 3-Amino-2-azepanone.

-

¹H-NMR (500 MHz, CD₃OD): δ (ppm) = 7.19 (br s, 1H), 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H).[6]

-

¹³C-NMR (125 MHz, CD₃OD): δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94.[6]

The broad singlet in the ¹H-NMR spectrum corresponds to the amine proton, while the multiplets in the upfield region are characteristic of the methylene protons of the azepane ring. The downfield signal in the ¹³C-NMR spectrum is indicative of the carbonyl carbon of the lactam.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of 3-Amino-2-azepanone would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, as well as a strong absorption for the C=O stretching of the lactam ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For 3-Amino-2-azepanone, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass.[6]

Analytical Workflow:

Caption: Standard Analytical Workflow for 3-Amino-2-azepanone.

Safety and Handling

3-Amino-2-azepanone should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Conclusion

3-Amino-2-azepanone is a valuable and versatile chiral building block in the field of drug discovery and development. Its straightforward synthesis from lysine, coupled with its utility as a precursor for potent therapeutic agents such as AHR and chemokine inhibitors, underscores its importance. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective application in the synthesis of novel and impactful pharmaceutical compounds.

References

-

ChemBK. (2024, April 9). (S)-3-Amino-2-azepanone. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). Retrieved from [Link]

-

ExportHub. (n.d.). (R)-3-Amino-2-azepanone, High-Purity Pharmaceutical Intermediate at Best Price. Retrieved from [Link]

-

PubMed. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-3-Amino-2-azepanone. Retrieved from [Link]

-

LookChem. (n.d.). 3-Amino-2-azepanone Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (n.d.). US20180298013A1 - Aryl hydrocarbon receptor antagonists and uses thereof.

Sources

- 1. chembk.com [chembk.com]

- 2. D-alpha-Amino-epsilon-caprolactam | 28957-33-7 [chemicalbook.com]

- 3. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Amino-2-azepanone, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 5. (S)-3-Amino-2-azepanone [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]

- 8. US20180298013A1 - Aryl hydrocarbon receptor antagonists and uses thereof - Google Patents [patents.google.com]

- 9. Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]

Topic: Synthesis and Biological Activity of 3-Amino-2-Azetidinone Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core pharmacophore of β-lactam antibiotics.[1] Beyond this classical role, derivatives of this strained four-membered ring serve as versatile synthons and exhibit a broad spectrum of biological activities.[2][3] This guide focuses specifically on 3-amino-2-azetidinone derivatives, a privileged scaffold that allows for extensive functionalization and has shown significant promise in diverse therapeutic areas, including oncology and infectious diseases.[4][5] We will explore the principal synthetic strategies, with a detailed focus on the causality behind experimental choices in the Staudinger cycloaddition, delve into the mechanistic basis of their biological activities, and provide validated protocols for their synthesis and evaluation.

The Strategic Importance of the 3-Amino-2-Azetidinone Scaffold

The unique reactivity of the strained four-membered ring makes the β-lactam a powerful synthetic intermediate.[2] The introduction of an amino group at the C3 position provides a critical handle for diversification. This functional group allows for the straightforward formation of amide bonds, enabling the synthesis of large libraries of derivatives where physicochemical and pharmacological properties can be finely tuned.[5][6] This versatility has led to the development of 3-amino-2-azetidinone derivatives as potent agents beyond the antibacterial realm, including roles as inhibitors of cysteine proteases, cholesterol absorption inhibitors, and anticancer agents that disrupt microtubule dynamics.[4][7][8]

Core Synthesis: The Staudinger [2+2] Cycloaddition

The most robust and widely employed method for constructing the 2-azetidinone ring is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[9][10] This reaction, discovered by Hermann Staudinger in 1907, became critically important after the structure of penicillin was elucidated.[10]

Mechanistic Rationale and Stereochemical Control

The reaction proceeds through the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure yields the β-lactam ring. The stereochemistry of the final product (cis vs. trans substitution at the C3 and C4 positions) is a critical determinant of biological activity and is influenced by reaction conditions and the steric bulk of the reactants.[2]

-

Kinetic vs. Thermodynamic Control: The formation of the cis isomer is often favored under kinetic control (low temperatures), as it can proceed through a less sterically hindered transition state. Conversely, thermodynamic control (higher temperatures) can favor the formation of the more stable trans isomer, which is frequently the more biologically active stereoisomer, particularly in anticancer applications.[5]

-

Steric Influence: Ketenes generated from bulky carboxylic acid precursors, such as phthalimidoacetic acid, often lead to the preferential formation of the trans product due to steric repulsion in the transition state.[2]

Caption: The Staudinger [2+2] cycloaddition pathway.

Detailed Experimental Protocol: Synthesis of a trans-3-Amino-1,4-diaryl-2-azetidinone

This protocol describes a representative synthesis of a trans-3-amino-2-azetidinone derivative, a common core for anticancer agents. The key is the in-situ generation of a ketene from N-phthaloylglycyl chloride, which then reacts with a pre-formed imine.

Step 1: Imine Formation

-

To a solution of an aromatic aldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add an aromatic amine (e.g., 3,4,5-trimethoxyaniline, 1.0 eq).

-

Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) as a drying agent.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of starting materials by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

-

Causality: Anhydrous conditions are critical as imines are susceptible to hydrolysis. MgSO₄ efficiently removes the water formed during the condensation reaction, driving the equilibrium towards the product.

-

Step 2: Ketene Generation and Cycloaddition

-

In a separate flask, dissolve N-phthaloylglycine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of the acid chloride is complete when gas evolution (CO₂, CO, HCl) ceases. The solvent and excess oxalyl chloride are removed under vacuum to yield the crude N-phthaloylglycyl chloride.

-

Causality: The Vilsmeier reagent, formed in-situ from oxalyl chloride and DMF, is the active catalyst for the conversion of the carboxylic acid to the highly reactive acyl chloride.

-

-

Dissolve the crude imine from Step 1 in anhydrous toluene (15 mL/mmol).

-

To this solution, add triethylamine (TEA, 2.5 eq) and cool to 0 °C.

-

Add a solution of the N-phthaloylglycyl chloride in anhydrous toluene dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 8-12 hours to favor the trans isomer. Monitor the reaction by TLC.[5]

-

Causality: TEA acts as a base to dehydrohalogenate the acyl chloride, generating the reactive ketene in situ. Heating the reaction provides the energy to overcome the activation barrier for the formation of the more thermodynamically stable trans isomer.[5]

-

Step 3: Deprotection of the Amino Group

-

After cooling the reaction mixture, wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude phthalimido-protected β-lactam by column chromatography on silica gel.

-

Dissolve the purified product in ethanol. Add hydrazine hydrate (3.0-5.0 eq) and reflux for 4-6 hours.

-

Cool the mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate.

-

Purify the resulting crude 3-amino-2-azetidinone derivative by crystallization or column chromatography to yield the final product.

-

Causality: Hydrazine is a strong nucleophile that effectively cleaves the phthalimide protecting group, liberating the free amine at the C3 position.

-

Biological Activity and Mechanisms of Action

3-Amino-2-azetidinone derivatives possess a remarkable range of biological activities, stemming from the inherent reactivity of the β-lactam ring and the diverse functionalities that can be appended to the C3-amino group.

Antibacterial Activity: Targeting the Cell Wall

The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[11][12] The strained amide bond of the β-lactam ring mimics the D-alanyl-D-alanine dipeptide substrate of penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking step of peptidoglycan synthesis.[1][13]

The antibiotic acylates a serine residue in the active site of the PBP, forming a stable, inactive covalent adduct.[13] This inactivation prevents cell wall cross-linking, leading to a loss of structural integrity, cell lysis, and bacterial death.[1][12]

Caption: Mechanism of PBP inhibition by β-lactam antibiotics.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant modern application of 3-amino-2-azetidinone derivatives is in oncology.[4] Many synthetic derivatives, particularly those designed as analogues of combretastatin A-4 (CA-4), function as potent inhibitors of tubulin polymerization.[5][6]

These molecules bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5] The trans stereochemistry of the C3 and C4 substituents is often crucial for high antiproliferative activity in this class of compounds.[6]

Other Therapeutic Activities

-

Cysteine Protease Inhibition: Certain 3-acylamino-2-azetidinone derivatives have been identified as potent inhibitors of cysteine proteases like cathepsins L, K, and S, with IC₅₀ values in the nanomolar range.[7]

-

Cholesterol Absorption Inhibition: The drug Ezetimibe, which contains a 2-azetidinone core, is a well-known inhibitor of intestinal cholesterol absorption, though its precise molecular target is distinct from antibacterial or anticancer mechanisms.[8]

Biological Evaluation: A Protocol for Determining Antibacterial Efficacy

A self-validating protocol is essential for reliable data. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare a stock solution of the synthesized 3-amino-2-azetidinone derivative in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the drug stock solution (appropriately diluted from the main stock) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) receive no drug.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm.

-

Self-Validation: The protocol includes a positive control for growth (well 11) and a negative control for sterility (well 12). If the growth control shows no turbidity or the sterility control is turbid, the assay is invalid and must be repeated.

-

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the 3-amino-2-azetidinone scaffold allows for the elucidation of structure-activity relationships (SAR). The data below represents a hypothetical SAR study for anticancer activity.

| Compound ID | R Group (at C3-Amide) | IC₅₀ vs. SW48 Colon Cancer Cells (nM)[4][5] |

| 3a | -H (Free Amine) | 564.2 |

| 3b | -C(O)CH₃ (Acetyl) | 150.5 |

| 3c | -C(O)Ph (Benzoyl) | 45.1 |

| 3d | -C(O)-(2-Naphthoyl) | 14.0 |

| 3e | -C(O)-Cyclohexyl | 88.9 |

Data is illustrative, based on trends reported in the literature.[4][5]

Analysis: The data clearly indicates that derivatization of the C3-amino group is crucial for potency. A simple free amine (3a) is weakly active. Acylating the amine enhances activity, with larger, aromatic acyl groups (benzoyl, naphthoyl) providing a significant increase in potency compared to a small alkyl group (acetyl). This suggests a specific hydrophobic binding pocket is being engaged by the R group.

Conclusion and Future Directions

3-Amino-2-azetidinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthesis, primarily achieved through the stereochemically controllable Staudinger cycloaddition, provides a robust platform for generating molecular diversity. The ability to functionalize the C3-amino group has unlocked a wide array of biological activities, moving this scaffold far beyond its original role in antibacterial therapy into promising applications in oncology and enzyme inhibition.

Future research will likely focus on the development of novel catalytic and asymmetric synthetic methods to improve efficiency and stereocontrol.[14][15] Furthermore, exploring new biological targets and leveraging the 3-amino-2-azetidinone core as a conformational constraint in peptidomimetics will continue to be a fruitful area of investigation, promising new therapeutic agents for a range of human diseases.

References

-

Andresini, G., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

-

Nouzha, H., et al. (Year N/A). [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. PubMed. Available at: [Link]

-

Aryal, S. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. Available at: [Link]

-

Shirini, F., et al. (2018). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator. Taylor & Francis Online. Available at: [Link]

-

Urology-Textbook.com. (Date N/A). Beta-Lactam Antibiotics: Mechanism of Action and Classification. Urology Textbook. Available at: [Link]

-

Wikipedia. (Date N/A). β-Lactam antibiotic. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (Date N/A). β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

-

Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. Available at: [Link]

-

Wikipedia. (Date N/A). Staudinger synthesis. Wikipedia. Available at: [Link]

-

Hosseyni, S. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

ResearchGate. (Date N/A). Recent Advances in beta-Lactam Synthesis. ResearchGate. Available at: [Link]

-

Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. Available at: [Link]

-

Boros, E. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions. PubMed. Available at: [Link]

-

de Alaniz, J. R. (2019). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hosseyni, S. (2018). Recent advances in β-lactam synthesis. Semantic Scholar. Available at: [Link]

-

Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH. Available at: [Link]

-

ResearchGate. (Date N/A). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2023). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2023). Recent Developments in the Transformation of 3-amino-2-azetidinones. Ingenta Connect. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

-

Andresini, G., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]

-

Turk, B., et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. PubMed. Available at: [Link]

-

Al-Zahraa Journal for Health and Medical Sciences. (2023). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Available at: [Link]

-

Sarkar, S., et al. (2015). Synthesis and Antibacterial Activity of Some Azetidinone Derivatives Containing 2-Amino 6,7 Substituted Benzothiazole. JournalAgent. Available at: [Link]

-

Deep, A., et al. (Date N/A). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2020). Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Publishing. Available at: [Link]

-

Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Available at: [Link]

-

International Journal of Chemical Studies. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

-

Miller, M. J., & Wanner, M. J. (2013). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

-

Andresini, G., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]

-

Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

-

TIJER. (Date N/A). BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

-

bepls. (Date N/A). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]

-

Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. Available at: [Link]

Sources

- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Lactam synthesis [organic-chemistry.org]

- 10. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 11. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 13. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 3-aminoazepan-2-one hydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Aminoazepan-2-one Hydrochloride

Preamble: Navigating Data Scarcity for a Novel Compound

This compound hydrochloride (CAS No. 186390-36-7) is a derivative of caprolactam and a potentially valuable building block in medicinal chemistry and materials science. However, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed, experimentally-derived data for this specific hydrochloride salt. This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates the available information on this compound hydrochloride and its parent compound, this compound. Secondly, it presents a robust, field-proven framework for the comprehensive characterization of this molecule, should a researcher synthesize or acquire it. This serves as both a data repository and a methodological roadmap for scientists and developers.

Part 1: Core Molecular Profile

This compound hydrochloride is the salt form of this compound, a chiral cyclic amide. The presence of the hydrochloride moiety is intended to improve the compound's stability and aqueous solubility, which are often desirable properties for pharmaceutical intermediates.

Fundamental Identifiers

A consistent and accurate identification is paramount for any chemical entity in a research and development setting.

| Identifier | Value | Source |

| IUPAC Name | This compound;hydrochloride | PubChem |

| CAS Number | 186390-36-7 | Chemical Suppliers |

| Molecular Formula | C₆H₁₃ClN₂O | Calculated |

| Molecular Weight | 164.63 g/mol | Calculated |

| Canonical SMILES | C1CC(C(=O)NCC1)N.Cl | PubChem |

Predicted and Inferred Physicochemical Properties

In the absence of extensive experimental data, computational predictions and inferences from the parent compound (this compound) provide a valuable starting point. The hydrochloride salt is expected to be a crystalline solid with significantly higher water solubility than its free base form due to the ionic nature of the amine salt.

| Property | Predicted/Inferred Value | Rationale & Causality |

| Physical State | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. |

| Melting Point | >150 °C (Decomposition likely) | The ionic lattice of the HCl salt requires more energy to break than the free base. Salts often decompose at high temperatures. |

| Aqueous Solubility | High | The protonated amine group forms strong hydrogen bonds with water, making it highly soluble. This is a primary reason for creating HCl salts in drug development. |

| pKa (of conjugate acid) | ~8.5 - 9.5 | Estimated based on typical primary amines adjacent to a carbonyl group. The electron-withdrawing amide may slightly lower the pKa compared to a simple alkylamine. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong bases. | As a salt, it is protected from oxidative degradation. A strong base will deprotonate the ammonium chloride, liberating the more reactive free base. |

Part 2: A Practical Guide to Experimental Characterization

This section outlines a logical, step-by-step workflow for the full analytical characterization of a new or unverified batch of this compound hydrochloride. This protocol is designed as a self-validating system, where the results of each step corroborate the others.

Workflow for Structural Verification and Purity Assessment

The following diagram outlines the standard workflow for confirming the identity and purity of a chemical sample like this compound hydrochloride.

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Step-by-Step Experimental Protocols

-

Objective: To confirm the covalent structure of the molecule by observing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchange of labile protons.

-

¹H NMR Acquisition: Acquire a proton spectrum. Expected signals would include multiplets for the aliphatic protons on the azepane ring and a signal for the amine protons. In D₂O, the NH₃⁺ protons will exchange with deuterium and may not be visible.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Expect to see five distinct signals for the aliphatic carbons and one downfield signal for the carbonyl carbon (C=O) around 170-180 ppm.

-

2D NMR (COSY/HSQC): If the 1D spectra are complex, run a COSY experiment to establish H-H correlations and an HSQC experiment to link protons directly to their attached carbons. This is the gold standard for unambiguous structural assignment.

-

-

Trustworthiness Check: The integration of the ¹H NMR signals should correspond to the number of protons in the structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms.

-

Objective: To determine the molecular weight of the compound and confirm its elemental composition.

-

Methodology:

-

Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the amino group is readily protonated.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. Look for the molecular ion peak corresponding to the free base [M+H]⁺. For this compound, this would be at an m/z of 129.09. The hydrochloride is a counter-ion and will not be observed.

-

High-Resolution MS (HRMS): For definitive confirmation, use an Orbitrap or TOF instrument to obtain a high-resolution mass measurement. The measured mass should be within 5 ppm of the theoretical mass of C₆H₁₃N₂O⁺ (129.0917).

-

-

Trustworthiness Check: The isotopic distribution pattern observed must match the theoretical pattern for the molecular formula C₆H₁₂N₂O.

-

Objective: To determine the purity of the sample by separating the main compound from any potential impurities.

-

Methodology:

-

Column Selection: A reverse-phase C18 column is a standard starting point for polar molecules.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typical. The acid modifier ensures good peak shape for the amine.

-

Detection: Use a UV detector (a wavelength around 210 nm is suitable for the amide chromophore) and/or an Evaporative Light Scattering Detector (ELSD) for non-UV active impurities.

-

Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

-

Trustworthiness Check: The method should be validated for linearity, accuracy, and precision. Peak shape should be symmetrical, and the baseline should be stable.

Part 3: Applications & Future Directions

While specific applications for this compound hydrochloride are not widely documented, its structure suggests significant potential in several areas of drug discovery and development.

Role as a Scaffold in Medicinal Chemistry

The this compound core is a constrained diamine mimic. The primary amine serves as a key handle for derivatization, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

Caption: The central role of the this compound scaffold in drug discovery.

Potential therapeutic areas include:

-

Protease Inhibitors: The constrained ring system can mimic peptide turns, making it a candidate for designing inhibitors of enzymes like beta-secretase or HIV protease.

-

GPCR Ligands: The amine can serve as a key pharmacophoric feature for interacting with G-protein coupled receptors.

-

Antibacterial Agents: Modifications of lactam rings are a cornerstone of antibiotic development.

Safety and Handling

As with any novel chemical, this compound hydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

References

While direct literature for the title compound is sparse, the following resources provide context for its parent molecule, related structures, and analytical techniques.

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-3-Aminoazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminoazepan-2-one, a chiral cyclic β-amino acid derivative, is a valuable building block in medicinal chemistry, notably in the synthesis of various pharmaceutical agents. Its rigid, seven-membered lactam structure and the stereochemistry of the amino group at the C3 position are crucial for its application in constructing complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (R)-3-Aminoazepan-2-one, including biocatalytic routes and classical chemical resolutions. Furthermore, it details the essential analytical techniques for its structural and stereochemical characterization, ensuring the quality and purity required for drug development and other advanced applications.

Introduction: Significance of (R)-3-Aminoazepan-2-one

The azepane-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry. The introduction of a chiral amino group at the 3-position creates a versatile intermediate for the synthesis of a wide range of biologically active molecules. The (R)-enantiomer, in particular, has been identified as a key precursor for the development of novel therapeutics. The precise spatial arrangement of the amino group is often critical for target engagement and pharmacological efficacy. Therefore, robust and efficient methods for the enantioselective synthesis and rigorous characterization of (R)-3-Aminoazepan-2-one are of paramount importance to the pharmaceutical industry.

Synthetic Strategies for (R)-3-Aminoazepan-2-one

The synthesis of enantiomerically pure (R)-3-Aminoazepan-2-one can be approached through several strategic routes. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on two prominent and field-proven methodologies: biocatalytic asymmetric synthesis and chiral resolution of a racemic mixture.

Biocatalytic Asymmetric Synthesis using ω-Transaminase

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes.[1] ω-Transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones.[2][3] The mechanism involves the transfer of an amino group from an amino donor to a ketone substrate, mediated by the pyridoxal-5'-phosphate (PLP) cofactor.[1]

Causality Behind Experimental Choices: The use of an (R)-selective ω-transaminase is the cornerstone of this approach, as it directly installs the desired stereochemistry at the C3 position. Isopropylamine is often chosen as the amino donor due to its cost-effectiveness and the fact that the resulting acetone co-product is volatile and can be easily removed, helping to drive the reaction equilibrium towards the product.[2] A suitable buffer is crucial to maintain the optimal pH for enzyme activity.

Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminoazepan-2-one

Materials:

-

Azepan-2,3-dione

-

(R)-selective ω-Transaminase

-

Isopropylamine

-

Pyridoxal-5'-phosphate (PLP)

-

Tris-HCl buffer

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Buffer and Reagent Preparation: Prepare a Tris-HCl buffer solution (e.g., 0.1 M, pH 9.0). In a reaction vessel, dissolve isopropylamine in the buffer. Add the PLP co-factor.

-

Enzyme and Substrate Addition: To the buffered solution, add the (R)-selective ω-transaminase. Subsequently, add the substrate, azepan-2,3-dione.

-

Reaction: Maintain the reaction mixture at a controlled temperature (e.g., 45°C) with gentle agitation for a specified period (e.g., 24 hours). Monitor the progress of the reaction by a suitable analytical technique such as TLC or HPLC. The pH of the reaction may need to be controlled throughout the process.

-

Work-up: Once the reaction is complete, acidify the mixture with HCl to an acidic pH (e.g., pH 2). This step protonates the product and facilitates separation from the enzyme.

-

Extraction and Isolation: Extract the acidified aqueous layer with an organic solvent to remove any unreacted starting material or organic impurities. Adjust the pH of the aqueous layer to basic (e.g., pH 10-11) using NaOH.

-

Final Extraction and Purification: Extract the basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude (R)-3-Aminoazepan-2-one. Further purification can be achieved by crystallization or column chromatography if necessary.

Diagram of Biocatalytic Synthesis Workflow:

Chiral Resolution of Racemic 3-Aminoazepan-2-one

Classical resolution of racemates remains a widely used and effective method for obtaining enantiomerically pure compounds, especially at an industrial scale.[4] This strategy involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[1]

Causality Behind Experimental Choices: L-(+)-Tartaric acid is a readily available and inexpensive chiral resolving agent that is often effective for the resolution of racemic amines. The choice of solvent is critical for successful fractional crystallization, as it must provide a significant difference in the solubility of the two diastereomeric salts. Methanol is a common choice for this purpose. The subsequent liberation of the free amine from the separated diastereomeric salt is achieved by treatment with a base.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol, heating gently if necessary.

-

Crystallization: Combine the two solutions. The mixture may become warm. Allow the solution to cool slowly to room temperature and then stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The collected solid is the diastereomeric salt enriched in one enantiomer.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base, such as a 50% NaOH solution, until the solution is strongly basic. This will deprotonate the amine and dissolve the tartaric acid salt.

-

Extraction and Purification: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-Aminoazepan-2-one.

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Diagram of Chiral Resolution Workflow:

Characterization of (R)-3-Aminoazepan-2-one

Unambiguous characterization of the synthesized (R)-3-Aminoazepan-2-one is essential to confirm its chemical structure, purity, and enantiomeric integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in the (R)-3-Aminoazepan-2-one molecule.[5]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the azepane ring and the amino group. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals provide detailed information about the local electronic environment and the number of neighboring protons for each proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Expected NMR Data:

| ¹H NMR (Typical) | ¹³C NMR (Typical) |

| Chemical Shift (ppm) | Assignment |

| ~7.0-7.5 (br s, 1H) | -NH- (amide) |

| ~3.5-3.7 (m, 1H) | -CH(NH₂) (C3) |

| ~3.2-3.4 (m, 2H) | -CH₂-NH- (C7) |

| ~1.5-2.0 (br s, 2H) | -NH₂ |

| ~1.4-1.9 (m, 6H) | -CH₂- (C4, C5, C6) |

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 (two bands) | N-H stretch | Primary amine (-NH₂) |

| ~3200-3300 | N-H stretch | Secondary amide (-NH-) |

| ~2850-2950 | C-H stretch | Aliphatic CH₂ |

| ~1650-1680 | C=O stretch | Amide I |

| ~1510-1550 | N-H bend | Amide II |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The molecular ion peak (M+) should correspond to the molecular weight of this compound (128.17 g/mol ). The fragmentation pattern can provide further structural confirmation.[8]

Expected Mass Spectrometry Data:

-

Molecular Ion (M+): m/z = 128

-

Key Fragments: Fragmentation may occur via cleavage of the azepane ring, leading to characteristic daughter ions.

Chromatographic Analysis

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[4][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]

Experimental Protocol: Chiral HPLC Analysis

Materials:

-

(R)-3-Aminoazepan-2-one sample

-

Chiral HPLC column (e.g., polysaccharide-based CSP)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Amine modifier (e.g., diethylamine, DEA) for basic compounds

Procedure:

-

Sample Preparation: Dissolve a small amount of the synthesized (R)-3-Aminoazepan-2-one in the mobile phase.

-

Method Development: A suitable mobile phase is developed to achieve baseline separation of the two enantiomers. A common starting point is a mixture of hexane and an alcohol (isopropanol or ethanol) with a small amount of an amine modifier.[10] The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Analysis: Inject the sample onto the chiral HPLC system.

-

Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Diagram of Characterization Workflow:

Conclusion

The synthesis and characterization of enantiomerically pure (R)-3-Aminoazepan-2-one are critical for its application in pharmaceutical research and development. This guide has detailed two robust synthetic strategies: a modern biocatalytic approach offering high enantioselectivity and a classical, scalable chiral resolution method. The accompanying characterization protocols, employing a suite of spectroscopic and chromatographic techniques, provide a comprehensive framework for verifying the structural integrity and enantiopurity of the final product. By understanding the principles behind these methods and adhering to rigorous analytical practices, researchers can confidently produce and validate high-quality (R)-3-Aminoazepan-2-one for their specific needs.

References

-

Berglund, P. (2012). ω-Transaminase in Biocatalysis - Methods, Reactions and Engineering. DiVA portal. [Link]

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 6, 2026, from [Link]

-

Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56926. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Internal cyclization of lysine. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Malik, M. S., et al. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 24(19), 3520. [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

-

Biocatalytic Synthesis of ( R )-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Resolution of a Racemic Mixture by selective crystallization of diastereomers. (2020, January 23). YouTube. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 6, 2026, from [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025). National Institutes of Health. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 6, 2026, from [Link]

- Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.). Google Patents.

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.). Google Patents.

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

- Preparation of amino-protected lysine derivatives. (n.d.). Google Patents.

-

Resolution of a racemic mixture. (2023). In Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 183-191. [Link]

-

Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. (2023). National Institutes of Health. [Link]

-

Identification of L-amino acid/L-lysine alpha-amino oxidase in mouse brain. (1998). PubMed. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2024). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Biological Significance of Chiral 3-Aminoazepanes: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, represents a critical structural motif in medicinal chemistry. When functionalized with an amino group at the 3-position, the resulting 3-aminoazepane scaffold creates a chiral center of profound biological importance. This guide provides an in-depth analysis of chiral 3-aminoazepanes, establishing them as "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets.[1][2] We will explore the fundamental principles of stereochemistry that dictate their biological activity, detail advanced stereoselective synthetic methodologies, and present case studies on their successful application in targeting key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Inducible Nitric Oxide Synthase (iNOS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique stereochemical and conformational properties of this versatile scaffold.

The Chirality Mandate in Drug Design

Biological systems are inherently chiral, composed of L-amino acids, D-sugars, and stereospecific macromolecular structures like enzymes and receptors.[3] This intrinsic "handedness" of biology means that the two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can and often do exhibit vastly different pharmacological and toxicological profiles.[4][5] The tragic case of thalidomide, where the (R)-enantiomer was a sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[6]

Consequently, modern drug development, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), mandates a thorough understanding and control of stereochemistry.[5] The focus has shifted from marketing racemic mixtures to developing single-enantiomer drugs, a strategy known as a "chiral switch," to improve therapeutic indices by maximizing efficacy and minimizing off-target effects.[6] The 3-aminoazepane core, possessing a stereocenter at the C3 position, falls directly under this mandate, where its (R) and (S) configurations are key to unlocking its therapeutic potential.

Caption: The (R) and (S) enantiomers of 3-aminoazepane are non-superimposable mirror images.

The Azepane Scaffold: A Privileged Structure

The concept of a "privileged scaffold" refers to a molecular core that is capable of providing high-affinity ligands for more than one type of biological target.[1][7] These structures, like the benzodiazepine core, are considered privileged because their three-dimensional arrangement of functional groups is well-suited for interacting with diverse protein families.[7] The seven-membered azepane ring offers a unique combination of conformational flexibility and structural complexity that makes it an attractive scaffold. Unlike rigid aromatic rings or smaller, more constrained piperidine rings, the azepane structure can adopt multiple low-energy conformations, allowing it to adapt its shape to fit optimally within different binding pockets.[8][9] The introduction of a chiral amino group at the 3-position adds a critical vector for stereospecific interactions, such as hydrogen bonding and salt bridges, elevating the 3-aminoazepane framework to a truly privileged status.[8]

Stereoselective Synthesis: The Gateway to Enantiopure Compounds

Accessing the full therapeutic potential of chiral 3-aminoazepanes requires robust and efficient methods for their stereoselective synthesis. Simply resolving a racemic mixture is often inefficient, discarding 50% of the material. Modern organic synthesis, therefore, focuses on asymmetric methods that create the desired enantiomer selectively from the outset.

One highly effective and increasingly popular approach is the use of biocatalytic enzyme cascades. This methodology leverages the exquisite stereoselectivity of enzymes to perform chemical transformations that are challenging to achieve with traditional reagents.[10]

Caption: A one-pot, two-step enzymatic cascade for the synthesis of a chiral 3-aminoazepane precursor.

Experimental Protocol: One-Pot Enzymatic Synthesis of (S)-3-N-Cbz-aminoazepane

This protocol is adapted from methodologies employing galactose oxidase (GOase) and imine reductase (IRED) enzymes.[10] This streamlined, one-pot approach prevents the isolation of a labile aldehyde intermediate, thereby preserving enantiopurity.

Materials:

-

N-Cbz-L-lysinol (substrate)

-

Galactose Oxidase (GOase) variant

-

Imine Reductase (IRED) variant

-

Catalase

-

NADP⁺ (cofactor)

-

Glucose Dehydrogenase (for cofactor recycling)

-

Glucose

-

Sodium Phosphate Buffer (NaPi), pH 7.5

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate

Methodology: